molecular formula C16H32O B1596374 7-Hexadecanone CAS No. 45206-91-5

7-Hexadecanone

Cat. No.: B1596374
CAS No.: 45206-91-5
M. Wt: 240.42 g/mol
InChI Key: XMIMKDVDMTZIIW-UHFFFAOYSA-N
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Description

7-Hexadecanone, also known as hexadecan-7-one, is an organic compound with the molecular formula C₁₆H₃₂O. It is a ketone with a sixteen-carbon chain, where the carbonyl group is located at the seventh carbon atom. This compound is part of the larger family of aliphatic ketones and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Hexadecanone can be synthesized through several methods. One common approach involves the reaction of palmitoyl chloride with phenol in the presence of aluminium chloride. This reaction can be carried out in different solvents such as tetrachloroethane, nitrobenzene, or carbon disulfide, with varying yields depending on the conditions . Another method involves the Fries rearrangement of phenyl palmitate with aluminium chloride .

Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of hexadecanol or the dehydrogenation of hexadecanal. These processes typically involve the use of catalysts and controlled reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Hexadecanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexadecanoic acid.

    Reduction: It can be reduced to hexadecanol using reducing agents like lithium aluminium hydride.

    Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming derivatives such as oximes and hydrazones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous solvents.

    Substitution: Hydroxylamine or hydrazine in the presence of acidic or basic catalysts.

Major Products Formed:

    Oxidation: Hexadecanoic acid.

    Reduction: Hexadecanol.

    Substitution: Oximes and hydrazones.

Scientific Research Applications

7-Hexadecanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hexadecanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, potentially altering their activity. It may also participate in redox reactions, influencing cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological molecules makes it a compound of interest in pharmacology and biochemistry .

Comparison with Similar Compounds

    Hexadecanal: An aldehyde with a similar carbon chain length but with an aldehyde group instead of a ketone group.

    Hexadecanol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of a carbonyl group.

    Hexadecanoic acid: A carboxylic acid with a similar carbon chain length but with a carboxyl group instead of a carbonyl group.

Uniqueness: 7-Hexadecanone is unique due to its specific position of the carbonyl group, which influences its reactivity and interactions with other molecules. This positional specificity allows it to participate in unique chemical reactions and makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

hexadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIMKDVDMTZIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196433
Record name Hexadecan-7-one
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Molecular Weight

240.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45206-91-5
Record name 7-Hexadecanone
Source CAS Common Chemistry
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Record name Hexadecan-7-one
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Record name 7-Hexadecanone
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Record name Hexadecan-7-one
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Record name Hexadecan-7-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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